Pentosan polysulfate

Description

Properties

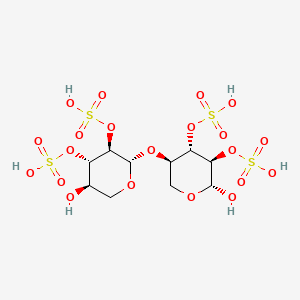

IUPAC Name |

[(2R,3R,4S,5R)-2-hydroxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-disulfooxyoxan-2-yl]oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O21S4/c11-3-1-26-10(8(31-35(22,23)24)5(3)28-32(13,14)15)27-4-2-25-9(12)7(30-34(19,20)21)6(4)29-33(16,17)18/h3-12H,1-2H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)/t3-,4-,5+,6+,7-,8-,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCNSUIJIOOXEZ-SJYYZXOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O21S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

116001-96-8 (sodium salt) |

Source

|

| Record name | Pentosan polysulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037300213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

602.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Pentosan Polysulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.49e+00 g/L |

Source

|

| Record name | Pentosan Polysulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37300-21-3 |

Source

|

| Record name | Pentosan polysulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037300213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentosan polysulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentosan Polysulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pentosan Polysulfate: A Multifaceted Approach to Modifying Osteoarthritis Pathophysiology

An In-depth Technical Guide on the Core Mechanisms of Action

Executive Summary

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and pathological changes in the subchondral bone. Traditional therapies have largely focused on symptomatic relief. Pentosan polysulfate (PPS), a semi-synthetic, highly sulfated polysaccharide derived from beechwood hemicellulose, has emerged as a potential disease-modifying osteoarthritis drug (DMOAD) due to its multifaceted mechanism of action that targets the underlying pathophysiology of OA.[1][2] This guide provides a comprehensive technical overview of the molecular and cellular mechanisms through which PPS exerts its therapeutic effects, intended for researchers, scientists, and professionals in drug development.

Deconstructing the Pathophysiology of Osteoarthritis: A Complex Interplay

To appreciate the therapeutic rationale for pentosan polysulfate, one must first understand the complex interplay of destructive processes within an osteoarthritic joint. OA is not merely "wear and tear" but a dynamic pathological process involving:

-

Cartilage Degradation: An imbalance between anabolic (synthesis) and catabolic (degradation) processes in chondrocytes leads to the breakdown of the extracellular matrix (ECM), primarily aggrecan and type II collagen.

-

Synovial Inflammation (Synovitis): The synovium becomes inflamed, releasing a cascade of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and proteinases into the synovial fluid, which further accelerates cartilage destruction.

-

Subchondral Bone Pathology: The bone underlying the cartilage undergoes significant remodeling, characterized by increased vascularity, bone marrow lesions (BMLs), and the production of pain mediators, contributing significantly to the pain experienced by patients.[3][4]

PPS intervenes at multiple points within this pathological triad, exhibiting anti-inflammatory, chondroprotective, and subchondral bone-modulating activities.

The Pleiotropic Mechanisms of Pentosan Polysulfate

The efficacy of PPS in OA stems from its ability to simultaneously target multiple pathological pathways. Its structure, mimicking endogenous glycosaminoglycans (GAGs), allows it to interact with a wide array of molecular targets.

Pillar 1: Potent Anti-inflammatory Activity

A cornerstone of PPS's mechanism is its ability to quell the inflammatory processes that drive OA progression and pain.

-

Inhibition of Pro-inflammatory Cytokines: PPS directly and indirectly affects key inflammatory mediators. It has been shown to inhibit the activity of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), two of the most potent cytokines involved in cartilage degradation and synovial inflammation.[1][5][6]

-

Modulation of the NF-κB Signaling Pathway: A critical mechanism of its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] In inflamed chondrocytes, IL-1β stimulation typically leads to the phosphorylation of IκB, releasing the p65 subunit of NF-κB to translocate into the nucleus and initiate the transcription of numerous pro-inflammatory and catabolic genes (including MMPs, ADAMTS, and other cytokines). PPS has been demonstrated to prevent this nuclear translocation, effectively shutting down this central inflammatory signaling hub.[8][9]

-

Reduction of Pain Mediators: PPS has been shown to suppress the expression of Nerve Growth Factor (NGF) in osteocytes and chondrocytes.[6][10][11] NGF is a key mediator of pain in OA, particularly pain emanating from the subchondral bone. By reducing NGF levels, PPS directly addresses the pain component of the disease. It also reduces prostaglandin E2 (PGE2), another key mediator of pain and swelling.[5]

Pillar 2: Chondroprotection and Anabolic Stimulation

PPS actively protects cartilage from enzymatic degradation while simultaneously promoting the synthesis of essential matrix components.

-

Inhibition of Catabolic Enzymes:

-

Aggrecanases (ADAMTS-4 & ADAMTS-5): These enzymes are primary drivers of aggrecan degradation, a hallmark of early OA. PPS is a potent, direct inhibitor of ADAMTS-4 and ADAMTS-5.[1][12][13] It functions as a multifaceted exosite inhibitor, binding to non-catalytic domains of the enzymes (the spacer domain of ADAMTS-4 and the cysteine-rich domain of ADAMTS-5) to block their access to the aggrecan substrate.[14]

-

Matrix Metalloproteinases (MMPs): PPS also inhibits the activity of various MMPs, such as MMP-3, which are responsible for degrading both proteoglycans and collagen.[1][5][8]

-

Enhancement of Endogenous Inhibitors (TIMP-3): In a unique and critical mechanism, PPS enhances the activity of Tissue Inhibitor of Metalloproteinases-3 (TIMP-3), a natural inhibitor of both ADAMTS and MMPs.[1][15] PPS achieves this in two ways: 1) It blocks the endocytosis of TIMP-3 by chondrocytes, increasing its extracellular concentration, and 2) It facilitates the formation of a high-affinity trimolecular complex between TIMP-3 and ADAMTS-5, increasing the inhibitory potency of TIMP-3 by over 100-fold.[14][16]

-

-

Stimulation of Anabolic Processes:

-

Matrix Synthesis: PPS stimulates chondrocytes to synthesize new proteoglycans and encourages synovial fibroblasts to produce high molecular weight hyaluronan.[1][10][17][18] This dual action helps to replenish the degraded cartilage matrix and improves the viscosity and lubricating properties of the synovial fluid.[2]

-

Stem Cell Differentiation: Studies have shown that PPS promotes the proliferation and chondrogenic differentiation of mesenchymal stem cells, suggesting a role in fostering an environment conducive to cartilage repair.[10][17][18]

-

Pillar 3: Modulating Subchondral Bone and Joint Vasculature

PPS addresses the often-overlooked role of the subchondral bone in OA pathology.

-

Improved Microcirculation: PPS possesses antithrombotic and fibrinolytic properties.[1][19] In the context of OA, this is thought to improve blood flow within the subchondral bone, which can become compromised and ischemic.[2][4][6] This improved perfusion may help resolve metabolic waste and deliver nutrients.

-

Resolution of Bone Marrow Lesions (BMLs): BMLs, visible on MRI, are areas of inflammation and edema in the subchondral bone that are strongly correlated with joint pain. The anti-inflammatory and circulation-enhancing effects of PPS are believed to contribute to the resolution of these painful lesions.[3][4][20]

Experimental Protocols for Mechanistic Validation

The multifaceted actions of PPS can be validated using established in vitro models. The following protocols provide a framework for assessing its core mechanisms.

Protocol 1: Chondrocyte Culture Model for Assessing Anti-inflammatory and Anti-catabolic Effects

-

Objective: To quantify the effect of PPS on the gene expression of inflammatory cytokines, catabolic enzymes, and matrix components in an inflammatory OA model.

-

Methodology:

-

Cell Isolation & Culture: Isolate primary chondrocytes from human or animal articular cartilage via enzymatic digestion (e.g., pronase and collagenase). Culture cells in monolayer or as high-density pellets in DMEM/F12 medium supplemented with 10% FBS and ascorbic acid.

-

Inflammatory Stimulation: Starve cells (reduce FBS to 0.5-1%) for 12-24 hours. Pre-treat with varying concentrations of PPS (e.g., 1-100 µg/mL) for 2-4 hours.

-

Induction: Stimulate cells with a pro-inflammatory cytokine, typically recombinant human IL-1β (1-10 ng/mL), for 24-48 hours.

-

RNA Extraction and qRT-PCR: Isolate total RNA from the chondrocytes. Perform quantitative real-time PCR to analyze the relative gene expression of IL6, TNF, MMP3, MMP13, ADAMTS5, ACAN (Aggrecan), and COL2A1 (Collagen Type II). Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Protein Analysis (ELISA/Western Blot): Collect the conditioned media to quantify secreted proteins like MMP-3 and PGE2 via ELISA. Lyse cells to analyze protein levels of key signaling molecules (e.g., phosphorylated vs. total p65 NF-κB) via Western Blot.

-

-

Causality & Validation: This experimental design directly tests PPS's ability to counteract a known inflammatory insult (IL-1β). A dose-dependent reduction in catabolic/inflammatory gene expression and a preservation or increase in anabolic gene expression would validate its mechanism. The inclusion of an unstimulated control, an IL-1β only control, and multiple PPS concentrations ensures the observed effects are specific to the drug.

Protocol 2: Immunofluorescence Assay for NF-κB Nuclear Translocation

-

Objective: To visually confirm and quantify the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

-

Methodology:

-

Cell Seeding: Seed chondrocytes on glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment: Starve and pre-treat with PPS as described in Protocol 1. Stimulate with IL-1β for a shorter duration (e.g., 30-60 minutes) to capture the peak translocation event.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block with 5% BSA. Incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI (a blue fluorescent stain). Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize using a fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A significant decrease in this ratio in PPS-treated cells compared to the IL-1β control confirms inhibition of translocation.[8][9]

-

-

Self-Validation: This protocol provides direct visual evidence of the mechanism. The DAPI counterstain definitively identifies the nuclear compartment, making the quantification of translocation unambiguous. Comparing the localization of p65 in untreated, IL-1β-stimulated, and PPS+IL-1β-treated cells provides a clear, self-validating result.

Summary of Mechanistic Actions

The diverse therapeutic actions of Pentosan Polysulfate in osteoarthritis are summarized below.

| Mechanistic Pillar | Molecular Target/Pathway | Therapeutic Effect in Osteoarthritis |

| Anti-inflammatory | IL-1β, TNF-α, NF-κB Pathway | Reduction of synovitis and inflammatory-driven cartilage degradation. |

| Nerve Growth Factor (NGF), PGE2 | Alleviation of joint pain. | |

| Chondroprotective | ADAMTS-4, ADAMTS-5 (Aggrecanases) | Direct inhibition of aggrecan breakdown, preserving cartilage matrix. |

| Matrix Metalloproteinases (MMPs) | Inhibition of collagen and proteoglycan degradation. | |

| TIMP-3 (Endogenous Inhibitor) | Potentiation of the body's natural defense against cartilage-degrading enzymes. | |

| Anabolic Support | Chondrocytes, Synovial Fibroblasts | Stimulation of proteoglycan and hyaluronan synthesis, improving matrix integrity and synovial fluid quality. |

| Mesenchymal Stem Cells | Promotion of chondrogenic differentiation, supporting a reparative environment. | |

| Subchondral Bone | Subchondral Vasculature | Improved blood flow via fibrinolytic/antithrombotic effects. |

| Modulation | Bone Marrow Lesions (BMLs) | Resolution of painful inflammatory lesions within the bone. |

Conclusion and Future Directions

Pentosan polysulfate represents a paradigm shift from purely symptomatic treatment to a disease-modifying approach for osteoarthritis. Its unique, pleiotropic mechanism of action—simultaneously mitigating inflammation, inhibiting key catabolic enzymes, enhancing endogenous protective systems, stimulating anabolic repair, and addressing subchondral bone pathology—makes it a compelling therapeutic candidate. The ability of PPS to interfere with the core drivers of OA pathophysiology provides a strong rationale for its continued investigation and clinical use.

Future research should continue to elucidate the precise molecular interactions, particularly the structural basis for its potentiation of TIMP-3 activity. Further clinical trials are essential to optimize dosing regimens and confirm long-term structural and symptomatic benefits across diverse patient populations, solidifying its role as a foundational DMOAD in the management of osteoarthritis.[3]

References

- 1. Sodium pentosan polysulfate resulted in cartilage improvement in knee osteoarthritis - An open clinical trial- - PMC [pmc.ncbi.nlm.nih.gov]

- 2. intervenemd.com [intervenemd.com]

- 3. Pentosan: A New Horizon in Osteoarthritis Treatment [progressivespecialists.com.au]

- 4. drdavidsamra.com.au [drdavidsamra.com.au]

- 5. Pentosan Polysulfate Sodium (PPS) for Osteoarthritis: Relief and Joint Health — Apex Health & Wellness [apex-healthwellness.com]

- 6. paradigmbiopharma.com [paradigmbiopharma.com]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Pentosan polysulfate inhibits IL-1β-induced iNOS, c-Jun and HIF-1α upregulation in canine articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Calcium pentosan polysulfate directly inhibits enzymatic activity of ADAMTS4 (aggrecanase-1) in osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium pentosan polysulfate inhibits the catabolism of aggrecan in articular cartilage explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium pentosan polysulfate is a multifaceted exosite inhibitor of aggrecanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Dysregulation of Metalloproteinase Activity in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pentosan polysulfate increases affinity between ADAMTS-5 and TIMP-3 through formation of an electrostatically driven trimolecular complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pentosan Polysulfate Affords Pleotropic Protection to Multiple Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pentosan polysulfate promotes proliferation and chondrogenic differentiation of adult human bone marrow-derived mesenchymal precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sodium pentosan polysulfate resulted in cartilage improvement in knee osteoarthritis - An open clinical trial- | springermedizin.de [springermedizin.de]

- 20. m.youtube.com [m.youtube.com]

A Technical Guide to Pentosan Polysulfate: Correlating Molecular Structure with Pleiotropic Biological Activity

Prepared by: Senior Application Scientist, Advanced Biotherapeutics Division

Preamble: Beyond a Single Mechanism

Pentosan polysulfate (PPS) stands as a compelling example of a complex, semi-synthetic drug whose multifaceted therapeutic activities are intrinsically linked to its unique molecular architecture. Derived from beechwood hemicellulose, PPS is not a single molecular entity but a heterogeneous mixture of sulfated polysaccharides.[1][2] Initially recognized for its application in interstitial cystitis (IC), its utility has expanded into the treatment of osteoarthritis and shows potential in other inflammatory and degenerative conditions.[3][4] This guide moves beyond a surface-level description to provide an in-depth analysis for researchers and drug development professionals, dissecting the core structural features of PPS and elucidating how these characteristics govern its diverse biological functions. We will explore the causal relationships between its sulfation patterns, molecular weight, and polyanionic nature and its observed anti-inflammatory, chondroprotective, and barrier-restorative effects.

Part 1: The Molecular Architecture of Pentosan Polysulfate

The biological activity of PPS is a direct consequence of its complex and heterogeneous structure. Understanding this structure is paramount to appreciating its mechanism of action. PPS is a glycosaminoglycan (GAG) mimetic, synthesized through the chemical sulfonation of a plant-derived xylan.[5]

1.1. The Polysaccharide Backbone The foundational structure of PPS is a linear polysaccharide backbone composed of β-(1→4)-linked D-xylopyranose residues.[5][6] This xylan core is occasionally substituted, on average at every tenth xylose unit, with a 4-O-methyl-D-glucuronic acid (MGA) side chain, glycosidically linked to the 2-position of the main chain.[2][6][7]

1.2. The Critical Role of Sulfation The most defining feature of PPS is its extensive and non-selective sulfation. The hydroxyl groups on the xylan and MGA units are chemically sulfonated, resulting in a molecule with a very high negative charge density.[6][7] This high degree of sulfation is more extensive than that of heparin and is the primary driver of its biological interactions.[8] It endows PPS with the ability to bind to a wide array of proteins, including growth factors, enzymes, and cell surface components, mimicking the function of endogenous heparan sulfate.[7][9]

1.3. Molecular Weight and Heterogeneity PPS is not a monodisperse compound but a polydisperse mixture of polysaccharide chains. The average molecular weight typically ranges from 4,000 to 6,000 Daltons (Da).[5][9] This heterogeneity means that a given preparation of PPS contains a spectrum of chain lengths and sulfation patterns, which collectively contribute to its overall pharmacological profile.[2][10] This complexity presents significant analytical challenges but is also key to its broad therapeutic window.

2.3. Chondroprotection and Disease Modification in Osteoarthritis (OA) PPS is being investigated as a potential disease-modifying osteoarthritis drug (DMOAD). [4][11][12]Its benefits in OA are multifaceted:

-

Enzyme Inhibition: It inhibits the activity of degradative enzymes, such as ADAMTS5, that break down cartilage components. [13]* Improved Joint Environment: PPS can improve the quality of synovial fluid, enhancing joint lubrication. [14][15]* Subchondral Bone Effects: It possesses mild antithrombotic and fibrinolytic properties which are thought to improve blood flow to the subchondral bone, an area increasingly recognized as critical in OA pathology. [14][16] 2.4. Anticoagulant and Fibrinolytic Activity As a heparinoid, PPS exhibits anticoagulant properties by inhibiting key factors in the coagulation cascade, including Factor Xa and thrombin. [17][18]While its anticoagulant potency is significantly lower than heparin, this activity contributes to its mechanism in OA and requires consideration when co-administered with other anticoagulants. [19][18][20]It also demonstrates fibrinolytic activity by promoting the breakdown of existing fibrin clots. [17]

Biological Activity Primary Mechanism Therapeutic Relevance Reference GAG Layer Restoration Adherence to damaged bladder urothelium via electrostatic interaction. Interstitial Cystitis (IC/BPS) [3][21] Anti-inflammatory Inhibition of NF-κB activation; modulation of pro- and anti-inflammatory cytokines. Osteoarthritis, IC/BPS, Viral Arthritis [13][22][23] Chondroprotective Inhibition of cartilage-degrading enzymes (e.g., ADAMTS5); improved synovial fluid. Osteoarthritis [13][14] Anticoagulant Inhibition of Factor Xa and thrombin. Contributes to OA mechanism; drug interaction consideration. [17][18] Fibrinolytic Enhances the activity of plasmin to break down fibrin clots. Osteoarthritis (improved blood flow) [17] | Antiviral | Blocks viral attachment and entry into host cells. | Investigational | [7]|

Part 3: Methodologies for Characterization

The complex, heterogeneous nature of PPS necessitates the use of orthogonal analytical techniques to establish its critical quality attributes (CQAs). [10]A self-validating system for characterization integrates data from multiple methodologies.

3.1. Experimental Protocol: Structural Characterization of PPS

This workflow outlines an integrated approach to define the molecular weight, composition, and structural details of a PPS sample.

Objective: To determine the molecular weight distribution, oligosaccharide composition, and sulfation patterns of a PPS drug substance.

Methodology:

-

Sample Preparation: 1.1. Extract PPS from the drug product (e.g., Elmiron® capsule) by suspending the contents in deionized water and stirring for 16 hours at room temperature. [6] 1.2. Filter the suspension through a 0.22 µm membrane to remove insoluble excipients. [6] 1.3. Lyophilize the filtrate to obtain the purified PPS active pharmaceutical ingredient (API).

-

Molecular Weight Distribution Analysis (Gel Permeation Chromatography - GPC): 2.1. Prepare a mobile phase (e.g., 0.25 M ammonium chloride). [24] 2.2. Dissolve the purified PPS API in the mobile phase to a known concentration (e.g., 5 mg/mL). 2.3. Calibrate the GPC system (e.g., equipped with Superdex columns) using appropriate molecular weight standards. 2.4. Inject the PPS sample and elute with the mobile phase at a constant flow rate (e.g., 5 mL/min). [24] 2.5. Monitor the elution profile using a UV detector (e.g., at 260 nm) and a refractive index detector. [24] 2.6. Calculate the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) relative to the calibration curve.

-

Compositional and Sequence Analysis (LC-MS): 3.1. (Optional "Bottom-Up" Approach): For detailed fragment analysis, perform controlled depolymerization of PPS using reactive oxygen species, as enzymatic digestion is not feasible. [5][25] 3.2. ("Top-Down" Approach): Dissolve intact, purified PPS in a suitable solvent for LC-MS analysis. 3.3. Perform ion-pair reversed-phase chromatography coupled with high-resolution mass spectrometry (e.g., ESI-MS). [26] 3.4. Analyze the resulting mass spectra to identify the distribution of oligosaccharide chains of varying lengths and degrees of sulfation. This provides a detailed fingerprint of the sample's composition. [10][24]

-

Sulfation Pattern and Structural Elucidation (NMR Spectroscopy): 4.1. Dissolve the purified PPS API in D₂O. 4.2. Acquire one-dimensional (¹H) and two-dimensional (e.g., HSQC) NMR spectra on a high-field NMR spectrometer. [8] 4.3. Analyze the chemical shifts and correlations in the spectra to identify the specific positions of sulfate groups on the xylose and MGA residues, and to quantify the MGA content. [6]

Conclusion and Future Outlook

Pentosan polysulfate is a paradigm of a structurally complex drug whose therapeutic efficacy arises from its pleiotropic interactions with multiple biological systems. Its highly sulfated, polyanionic xylan structure allows it to mimic endogenous GAGs, restore physiological barriers, modulate inflammatory cascades, and protect tissues like cartilage from degradation. The correlation between its dense negative charge, molecular weight distribution, and its activities in IC/BPS and OA is clear.

Future research must continue to leverage advanced orthogonal analytics to precisely map the structure-activity relationships for specific fractions within the polydisperse mixture. This will be crucial for developing next-generation PPS-based therapeutics with enhanced specificity and for establishing robust criteria for the approval of generic and biosimilar versions. Understanding how PPS modulates the gut microbiome is another emerging frontier that may reveal new mechanisms for its systemic anti-inflammatory effects. [27][28]As our understanding deepens, the full potential of this versatile molecule can be more effectively harnessed for a growing range of clinical applications.

References

- Ghosh, P. (1999). The pathobiology of osteoarthritis and the rationale for the use of pentosan polysulfate for its treatment. Seminars in Arthritis and Rheumatism, 28(4), 211-267.

-

Patsnap Synapse. (2024). What is the mechanism of Pentosan Polysulfate Sodium? Patsnap. [Link]

-

Wikipedia. (2024). Pentosan polysulfate. Wikipedia. [Link]

-

Sportsmed Biologic. (n.d.). PPS Treatment Melbourne - Pentosan Polysulphate Sodium (PPS). Sportsmed Biologic. [Link]

-

Bansal, P. S., et al. (1986). Tolerance and biological activity of pentosan polysulfate after intramuscular or subcutaneous administration for ten days in human volunteers. Thrombosis and Haemostasis, 55(1), 86-89. [Link]

-

Sportsmed Biologic. (2025). Exciting New Developments for Osteoarthritis Treatment: Pentosan Polysulfate Sodium (PPS). Sportsmed Biologic. [Link]

-

Al-Hadithi, N. A., et al. (2021). Efficacy of Pentosan Polysulfate Treatment in Patients with Interstitial Cystitis/Bladder Pain Syndrome. Cureus, 13(5), e15263. [Link]

-

Vinazzer, H., & Haas, S. (1982). Anticoagulant and antiheparin activities of a pentosan polysulphate. Thrombosis Research, 27(3), 343-351. [Link]

-

Orchard Healthcare. (2024). Pentosan: A New Horizon in Osteoarthritis Treatment. Orchard Healthcare. [Link]

-

Taneja, R. (2017). Efficacy of pentosan polysulfate for the treatment of interstitial cystitis/bladder pain syndrome: results of a systematic review of randomized controlled trials. Urologia Internationalis, 98(4), 387-394. [Link]

-

Kumagai, K., et al. (2010). Sodium pentosan polysulfate resulted in cartilage improvement in knee osteoarthritis - An open clinical trial. BMC Musculoskeletal Disorders, 11, 103. [Link]

-

Li, J., et al. (2023). Pentosan polysulfate alleviates interstitial cystitis/bladder pain syndrome by modulating bile acid metabolism and activating the TGR5 receptor through gut microbiota regulation. Journal of Advanced Research, 54, 15-29. [Link]

-

Urology-textbook.com. (n.d.). Pentosan Polysulfate: Mechanism, Adverse Effects, Contraindications, and Dosage. Urology Textbook. [Link]

-

San Diego Center for Restorative Medicine. (n.d.). Pentosan Polysulfate. San Diego Center for Restorative Medicine. [Link]

-

Patsnap Synapse. (2024). What is Pentosan Polysulfate Sodium used for? Patsnap. [Link]

-

Urology Care Foundation. (n.d.). What is Interstitial Cystitis(IC)/Bladder Pain Syndrome? Urology Care Foundation. [Link]

-

Paradigm Biopharma. (2021). Pentosan polysulfate sodium (PPS) potential mechanism of action in osteoarthritis. YouTube. [Link]

-

InterveneMD. (2023). Pentosan Polysulfate - a breakthrough arthritis treatment. InterveneMD. [Link]

-

Australian Prescriber. (1994). Pentosan polysulphate sodium. Australian Prescriber, 17, 73-75. [Link]

-

Interstitial Cystitis Association. (n.d.). Pentosan Polysulfate Sodium. Interstitial Cystitis Association. [Link]

-

Melrose, J., et al. (2021). Pentosan Polysulfate Affords Pleotropic Protection to Multiple Cells and Tissues. International Journal of Molecular Sciences, 22(16), 8884. [Link]

-

Lin, L., et al. (2019). Bottom-up and top-down profiling of pentosan polysulfate. Analyst, 144(18), 5455-5463. [Link]

-

Alekseeva, A., et al. (2020). In-depth structural characterization of pentosan polysulfate sodium complex drug using orthogonal analytical tools. Carbohydrate Polymers, 234, 115913. [Link]

-

Gerlach, T., et al. (2023). Anti-inflammatory actions of Pentosan polysulfate sodium in a mouse model of influenza virus A/PR8/34-induced pulmonary inflammation. Frontiers in Immunology, 14, 1109121. [Link]

-

Herrero, L. J., et al. (2015). Pentosan Polysulfate: a Novel Glycosaminoglycan-Like Molecule for Effective Treatment of Alphavirus-Induced Cartilage Destruction and Inflammatory Disease. Journal of Virology, 89(15), 8063-8076. [Link]

-

Dr David Samra. (n.d.). Pentosan. Dr David Samra. [Link]

-

Lin, L., et al. (2019). Bottom-up and top-down profiling of pentosan polysulfate. Analyst, 144(18), 5455-5463. [Link]

-

Morressier. (2020). Analytical tools for characterization of pentosan polysulfate sodium. Morressier. [Link]

-

ResearchGate. (n.d.). The structure of pentosan polysulfate. ResearchGate. [Link]

-

ResearchGate. (2025). In-depth structural characterization of pentosan polysulfate sodium complex drug using orthogonal analytical tools. ResearchGate. [Link]

-

Alekseeva, A., et al. (2020). In-depth structural characterization of pentosan polysulfate sodium complex drug using orthogonal analytical tools. DSpace@MIT. [Link]

-

Alekseeva, A., et al. (2020). In-depth structural characterization of pentosan polysulfate sodium complex drug using orthogonal analytical tools. Carbohydrate Polymers, 234, 115913. [Link]

-

National Center for Biotechnology Information. (n.d.). Xylan Sulfate. PubChem Compound Database. [Link]

-

Mourier, P. A., & Guichard, N. (1997). Studies on the structural variations of pentosan polysulfate sodium (NaPPS) from different sources by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 15(12), 1835-1843. [Link]

-

ResearchGate. (n.d.). Structure of pentosan polysulfate showing its high sulfation density. ResearchGate. [Link]

Sources

- 1. Analytical tools for characterization of pentosan polysulfate sodium [morressier.com]

- 2. Studies on the structural variations of pentosan polysulfate sodium (NaPPS) from different sources by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Pentosan Polysulfate Sodium used for? [synapse.patsnap.com]

- 4. Dr David Samra -Pentosan [drdavidsamra.com.au]

- 5. Bottom-up and top-down profiling of pentosan polysulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IN-DEPTH STRUCTURAL CHARACTERIZATION OF PENTOSAN POLYSULFATE SODIUM COMPLEX DRUG USING ORTHOGONAL ANALYTICAL TOOLS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentosan Polysulfate Affords Pleotropic Protection to Multiple Cells and Tissues | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In-depth structural characterization of pentosan polysulfate sodium complex drug using orthogonal analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium pentosan polysulfate resulted in cartilage improvement in knee osteoarthritis - An open clinical trial- - PMC [pmc.ncbi.nlm.nih.gov]

- 12. intervenemd.com [intervenemd.com]

- 13. youtube.com [youtube.com]

- 14. Pentosan: A New Horizon in Osteoarthritis Treatment [progressivespecialists.com.au]

- 15. restorativemedicinecenter.com [restorativemedicinecenter.com]

- 16. sportsmedbiologic.com.au [sportsmedbiologic.com.au]

- 17. What is the mechanism of Pentosan Polysulfate Sodium? [synapse.patsnap.com]

- 18. Anticoagulant and antiheparin activities of a pentosan polysulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pentosan polysulphate sodium - Australian Prescriber [australianprescriber.tg.org.au]

- 20. Experimental studies on the anticoagulant and antithrombotic effects of sodium and calcium pentosan polysulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pentosan polysulfate - Wikipedia [en.wikipedia.org]

- 22. Anti-inflammatory actions of Pentosan polysulfate sodium in a mouse model of influenza virus A/PR8/34-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. dspace.mit.edu [dspace.mit.edu]

- 25. Bottom-up and top-down profiling of pentosan polysulfate - Analyst (RSC Publishing) [pubs.rsc.org]

- 26. thieme-connect.com [thieme-connect.com]

- 27. Pentosan polysulfate alleviates interstitial cystitis/bladder pain syndrome by modulating bile acid metabolism and activating the TGR5 receptor through gut microbiota regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Pentosan Polysulfate: A Deep Dive into its Modulation of Core Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pentosan polysulfate (PPS), a semi-synthetic, highly sulfated polysaccharide, has a multifaceted mechanism of action that extends beyond its established role in treating interstitial cystitis.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by PPS, offering a valuable resource for researchers and drug development professionals. By elucidating its molecular interactions, we aim to provide a comprehensive understanding of its therapeutic potential in a range of inflammatory and degenerative diseases. This document will delve into the intricate ways PPS influences key cellular communication networks, including the NF-κB, MAPK, and PI3K/AKT pathways, as well as its interaction with Fibroblast Growth Factor (FGF) signaling.

Introduction to Pentosan Polysulfate: Beyond the Bladder

Pentosan polysulfate is a complex molecule derived from beechwood hemicellulose.[3][4] Its structural similarity to glycosaminoglycans (GAGs) allows it to mimic some of their biological activities.[2][5] While its primary clinical application has been the management of interstitial cystitis, where it is thought to replenish the deficient GAG layer of the bladder epithelium, a growing body of evidence reveals its broader anti-inflammatory, chondroprotective, and potential disease-modifying properties.[1][5][6] Understanding the fundamental signaling pathways affected by PPS is crucial for unlocking its full therapeutic potential in conditions such as osteoarthritis, diabetic nephropathy, and even certain viral infections.[7][8][9]

The Nexus of Inflammation: PPS and the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes.[7] Chronic activation of this pathway is a hallmark of many inflammatory diseases. PPS has been shown to be a potent inhibitor of NF-κB activation, representing a key mechanism of its anti-inflammatory effects.[7][8][10]

Upon stimulation by pro-inflammatory cytokines like TNF-α and IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for cytokines, chemokines, and adhesion molecules.[7]

Pentosan polysulfate intervenes in this cascade by inhibiting the activation of NF-κB.[7][10] This inhibitory action reduces the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[4][8]

Figure 1: Pentosan polysulfate's inhibition of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathways: A Central Hub for Cellular Responses

The MAPK pathways are a family of signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and the inflammatory response. Three major MAPK pathways are well-characterized: the p38 MAPK, the extracellular signal-regulated kinase (ERK), and the c-Jun N-terminal kinase (JNK) pathways.

The p38 MAPK and ERK Pathways: Key Targets of PPS

Studies have demonstrated that PPS can significantly suppress the activation of the p38 MAPK and ERK pathways, particularly in response to inflammatory stimuli.[3][8][11] For instance, in high glucose-treated renal tubular epithelial cells, a model for diabetic nephropathy, PPS was found to inhibit the phosphorylation of p38 MAPK.[8][12][13] This inhibition, in turn, prevents the downstream activation of NF-κB and reduces the production of pro-inflammatory cytokines.[8]

Similarly, in canine chondrocytes stimulated with IL-1β, PPS was shown to inhibit the phosphorylation of both p38 and ERK, but not JNK.[3][11] This selective inhibition of p38 and ERK phosphorylation by PPS leads to the suppression of NF-κB nuclear translocation and a subsequent decrease in the production of matrix metalloproteinase-3 (MMP-3), an enzyme involved in cartilage degradation.[3][11]

Figure 2: Selective inhibition of p38 MAPK and ERK pathways by Pentosan Polysulfate.

The PI3K/AKT Pathway: A Role in Fibrosis and Cell Survival

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that governs cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including diabetic nephropathy, where it contributes to fibrosis and inflammation.

Recent research has shed light on the ability of PPS to modulate the PI3K/AKT pathway. In a study using a model of diabetic renal fibrosis, PPS was found to protect against advanced glycation end product (AGE)-induced toxicity by suppressing the activation of the PI3K/AKT pathway.[14][15] This protective effect was mediated, at least in part, by the upregulation of miR-466a-3p, which targets PIK3CA, a catalytic subunit of PI3K.[14][15] By inhibiting the PI3K/AKT pathway, PPS was able to ameliorate markers of fibrosis and inflammation.[14][15]

Figure 3: Pentosan Polysulfate's modulation of the PI3K/AKT pathway via miR-466a-3p.

Interaction with Fibroblast Growth Factor (FGF) Signaling

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) play crucial roles in a wide range of biological processes, including cell growth, differentiation, and angiogenesis. The interaction between PPS and the FGF signaling pathway is complex and appears to be context-dependent.

As a heparin-like molecule, PPS can bind to FGFs and modulate their activity.[4][16] It has been shown to antagonize the binding of FGF-2 to its cell surface receptors, thereby modulating its angiogenic activity.[16][17] This inhibitory effect on FGF signaling may have implications for conditions characterized by excessive angiogenesis. Conversely, some studies suggest that PPS can potentiate the mitogenic activity of acidic FGF (aFGF) on endothelial cells, similar to heparin.[18] This highlights the nuanced nature of PPS's interaction with the FGF signaling pathway, which may vary depending on the specific FGF, cell type, and local microenvironment. Furthermore, PPS has been shown to inhibit FGF-1, -2, and -4 signaling pathways, which are important for retinal health and maintenance.[19][20]

Experimental Protocols

To facilitate further research into the signaling pathways affected by pentosan polysulfate, this section provides detailed, step-by-step methodologies for key experiments.

Western Blot Analysis for Phosphorylated MAPK and NF-κB

This protocol is designed to assess the effect of PPS on the phosphorylation status of key signaling proteins.

Materials:

-

Cell culture reagents

-

Pentosan Polysulfate (pharmaceutical grade)

-

Stimulating agent (e.g., TNF-α, IL-1β, High Glucose)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-NF-κB p65, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., HK-2, chondrocytes) in appropriate culture plates and allow them to adhere. Starve the cells in serum-free media for 12-24 hours. Pre-treat the cells with various concentrations of PPS for a specified time (e.g., 1-2 hours). Stimulate the cells with the appropriate agonist (e.g., 30 mmol/l D-glucose or 10 ng/ml IL-1β) for a predetermined duration (e.g., 15-30 minutes).[3][8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Immunoblotting: Block the membranes with blocking buffer for 1 hour at room temperature. Incubate the membranes with primary antibodies overnight at 4°C. Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol allows for the visualization of NF-κB translocation from the cytoplasm to the nucleus.

Materials:

-

Cells cultured on coverslips

-

Pentosan Polysulfate

-

Stimulating agent

-

Paraformaldehyde (4%)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on sterile coverslips. Treat the cells with PPS and the stimulating agent as described in the Western Blot protocol.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Immunostaining: Block the cells with blocking buffer for 30 minutes. Incubate with the primary anti-NF-κB p65 antibody for 1 hour. Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the subcellular localization of NF-κB.

Quantitative Data Summary

| Pathway Component | Cell Type | Stimulus | PPS Concentration | Effect | Reference |

| Phospho-p38 MAPK | HK-2 (Human Kidney) | High Glucose (30 mmol/l) | 200 µg/ml | Significant Inhibition | [8] |

| Phospho-ERK | Canine Chondrocytes | IL-1β | Not specified | Inhibition | [3][11] |

| NF-κB p65 (Nuclear) | HK-2 (Human Kidney) | High Glucose (30 mmol/l) | 200 µg/ml | Significant Inhibition | [8] |

| NF-κB (Nuclear) | Canine Chondrocytes | IL-1β | Not specified | Suppression | [3][11] |

| PI3K/AKT Pathway | SV40 MES13 (Mouse Mesangial) | Advanced Glycation End Products | Not specified | Suppression | [14][15] |

Conclusion and Future Directions

Pentosan polysulfate exerts a profound influence on multiple, interconnected signaling pathways that are central to inflammation, cell survival, and tissue homeostasis. Its ability to potently inhibit the NF-κB and MAPK pathways provides a strong molecular basis for its observed anti-inflammatory and chondroprotective effects. Furthermore, its modulation of the PI3K/AKT and FGF signaling pathways opens up new avenues for its therapeutic application in a wider range of diseases.

Future research should focus on further dissecting the precise molecular interactions of PPS within these pathways. Identifying the direct binding partners of PPS and understanding the downstream consequences of these interactions will be crucial for optimizing its therapeutic use and for the development of novel, more targeted therapies. The experimental protocols provided in this guide offer a starting point for researchers to delve deeper into the intricate mechanisms of this versatile molecule. As our understanding of the signaling pathways affected by pentosan polysulfate continues to grow, so too will its potential to address unmet medical needs.

References

-

Pentosan polysulfate. In: Wikipedia. [Link]

-

Chen P, Yuan Y, Zhang T, et al. Pentosan polysulfate ameliorates apoptosis and inflammation by suppressing activation of the p38 MAPK pathway in high glucose-treated HK-2 cells. Int J Mol Med. 2018;41(2):908-914. [Link]

-

Chen P, Yuan Y, Zhang T, et al. Pentosan polysulfate ameliorates apoptosis and inflammation by suppressing activation of the p38 MAPK pathway in high glucose-treated HK-2 cells. PubMed. [Link]

-

Sunaga T, Okabe T, Horiuchi M, et al. Inhibitory effects of pentosan polysulfate sodium on MAP-kinase pathway and NF-κB nuclear translocation in canine chondrocytes in vitro. J Vet Med Sci. 2012;74(6):707-711. [Link]

-

Sunaga T, Okabe T, Horiuchi M, et al. Inhibitory Effects of Pentosan Polysulfate Sodium on MAP-Kinase Pathway and NF-κB Nuclear Translocation in Canine Chondrocytes. J-Stage. [Link]

-

What is the mechanism of Pentosan Polysulfate Sodium?. Patsnap Synapse. [Link]

-

Pentosan polysulfate sodium (PPS) potential mechanism of action in osteoarthritis. Paradigm Biopharma. [Link]

-

INHIBITION OF TNF ALPHA ACTIVATION OF NFKB BY PENTOSAN POLYSULFATE. Mount Sinai Innovation Partners. [Link]

-

Pentosan Polysulfate: Mechanism, Adverse Effects, Contraindications, and Dosage. Urology Textbook. [Link]

-

Terman BI, Auerbach R, Carreras-Collado C, et al. A novel role of fibroblast growth factor-2 and pentosan polysulfate in the pathogenesis of intestinal bleeding in mice. Am J Physiol Gastrointest Liver Physiol. 2006;290(1):G160-G168. [Link]

-

Pentosan Polysulfate Monograph for Professionals. Drugs.com. [Link]

-

Chen P, Yuan Y, Zhang T, et al. Pentosan polysulfate ameliorates apoptosis and inflammation by suppressing activation of the p38 MAPK pathway in high glucose-treated HK-2 cells. Spandidos Publications. [Link]

-

Melrose J, Fuller ES, Little CB, Smith MM, Ghosh P. Pentosan Polysulfate Affords Pleotropic Protection to Multiple Cells and Tissues. MDPI. [Link]

-

Wang Y, Li Y, Wang Y, et al. Pentosan polysulfate ameliorates fibrosis and inflammation markers in SV40 MES13 cells by suppressing activation of PI3K/AKT pathway via miR-446a-3p. PubMed. [Link]

-

Hanif AM, Shah R, Yan J. Pentosan Polysulfate Maculopathy. In: StatPearls. StatPearls Publishing; 2024. [Link]

-

Zugmeyer G, Béraud M, Caruelle JP, et al. Activity of pentosan polysulphate and derived compounds on vascular endothelial cell proliferation and migration induced by acidic and basic FGF in vitro. PubMed. [Link]

-

Terman BI, Auerbach R, Carreras-Collado C, et al. A novel role of fibroblast growth factor-2 and pentosan polysulfate in the pathogenesis of intestinal bleeding in mice. PubMed. [Link]

-

Pentosan Polysulfate. ResearchGate. [Link]

-

Pentosan: A New Horizon in Osteoarthritis Treatment. Arthritis Prescribed. [Link]

-

Reading PC, Pickett DL, Pickett D, et al. Anti-inflammatory actions of Pentosan polysulfate sodium in a mouse model of influenza virus A/PR8/34-induced pulmonary inflammation. PMC. [Link]

-

Kumagai K, Shirabe S, Miyata N, et al. Sodium pentosan polysulfate resulted in cartilage improvement in knee osteoarthritis--an open clinical trial-. BMC Clin Pharmacol. 2010;10:7. [Link]

-

Terman BI, Auerbach R, Carreras-Collado C, et al. A novel role of fibroblast growth factor-2 and pentosan polysulfate in the pathogenesis of intestinal bleeding in mice. ResearchGate. [Link]

-

Skerrett D. CLINICAL TRIAL SYMPOSIUM. Paradigm Biopharmaceuticals. [Link]

-

Investigating the pathophysiology of pentosan polysulfate sodium toxicity using human iPSC-RPE. IOVS. [Link]

-

Injectable Pentosan Polysulfate Sodium For Knee Osteoarthritis: A Potential Disease-Modifying Osteoarthritis Drug. Paradigm Biopharmaceuticals. [Link]

-

Kumagai K, Shirabe S, Miyata N, et al. Sodium pentosan polysulfate resulted in cartilage improvement in knee osteoarthritis--an open clinical trial-. ResearchGate. [Link]

-

Maffrand JP, Herbert JM, Bernat A, et al. Experimental and clinical pharmacology of pentosan polysulfate. PubMed. [Link]

-

Wang Y, Li Y, Wang Y, et al. Pentosan polysulfate ameliorates fibrosis and inflammation markers in SV40 MES13 cells by suppressing activation of PI3K/AKT pathway via miR-446a-3p. PMC. [Link]

-

Experimental and clinical pharmacology of pentosan polysulfate. Semantic Scholar. [Link]

Sources

- 1. Pentosan polysulfate - Wikipedia [en.wikipedia.org]

- 2. urology-textbook.com [urology-textbook.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. drugs.com [drugs.com]

- 6. Sodium pentosan polysulfate resulted in cartilage improvement in knee osteoarthritis - An open clinical trial- - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Pentosan polysulfate ameliorates apoptosis and inflammation by suppressing activation of the p38 MAPK pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory actions of Pentosan polysulfate sodium in a mouse model of influenza virus A/PR8/34-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. INHIBITION OF TNF ALPHA ACTIVATION OF NFKB BY PENTOSAN POLYSULFATE - Mount Sinai Innovation Partners [ip.mountsinai.org]

- 11. Inhibitory effects of pentosan polysulfate sodium on MAP-kinase pathway and NF-κB nuclear translocation in canine chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pentosan polysulfate ameliorates apoptosis and inflammation by suppressing activation of the p38 MAPK pathway in high glucose‑treated HK‑2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Pentosan polysulfate ameliorates fibrosis and inflammation markers in SV40 MES13 cells by suppressing activation of PI3K/AKT pathway via miR-446a-3p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pentosan polysulfate ameliorates fibrosis and inflammation markers in SV40 MES13 cells by suppressing activation of PI3K/AKT pathway via miR-446a-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. A novel role of fibroblast growth factor-2 and pentosan polysulfate in the pathogenesis of intestinal bleeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activity of pentosan polysulphate and derived compounds on vascular endothelial cell proliferation and migration induced by acidic and basic FGF in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pentosan Polysulfate Maculopathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The In Vitro Modulation of Chondrocyte Gene Expression by Pentosan Polysulfate: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the in vitro effects of pentosan polysulfate (PPS) on chondrocyte gene expression. It is intended for researchers, scientists, and drug development professionals investigating chondroprotective agents and their mechanisms of action in the context of cartilage health and diseases such as osteoarthritis (OA).

Introduction: The Chondrocyte as a Therapeutic Target in Cartilage Pathophysiology

Articular chondrocytes are the sole cell type residing in cartilage, responsible for synthesizing and maintaining the intricate extracellular matrix (ECM) that provides this tissue with its unique biomechanical properties. In pathological conditions like osteoarthritis, a dysregulation of chondrocyte function leads to a catabolic cascade, characterized by the overexpression of matrix-degrading enzymes and a concomitant decrease in the synthesis of essential ECM components. This results in the progressive degradation of cartilage, leading to joint pain and loss of function.

Pentosan polysulfate (PPS), a semi-synthetic, highly sulfated polysaccharide derived from beechwood hemicellulose, has emerged as a promising disease-modifying osteoarthritis drug (DMOAD)[1][2]. Its therapeutic potential lies in its multifaceted mechanism of action at the cellular level, particularly its ability to modulate the gene expression profile of chondrocytes, shifting the balance from a catabolic to an anabolic state. This guide will dissect the known in vitro effects of PPS on chondrocyte gene expression, provide detailed protocols for their investigation, and explore the underlying signaling pathways.

The Influence of Pentosan Polysulfate on Chondrocyte Gene Expression: A Dichotomy of Anabolic Promotion and Catabolic Inhibition

In vitro studies have consistently demonstrated the dual action of PPS on chondrocytes: the stimulation of anabolic gene expression and the suppression of catabolic and inflammatory gene expression.

Upregulation of Anabolic Genes: Rebuilding the Cartilage Matrix

PPS has been shown to promote the expression of genes crucial for the synthesis of a healthy cartilage matrix. Key among these are:

-

Aggrecan (ACAN): This large proteoglycan is a cornerstone of the cartilage ECM, responsible for its compressive stiffness. PPS treatment has been observed to upregulate aggrecan gene expression in chondrocytes[3].

-

Collagen Type II (COL2A1): As the primary collagenous component of hyaline cartilage, type II collagen provides tensile strength to the tissue. Studies have shown that PPS can significantly increase the mRNA and protein levels of collagen type II in cultured chondrocytes[4][5].

-

SRY-Box Transcription Factor 9 (SOX9): This master transcription factor is essential for chondrocyte differentiation and the expression of key chondrogenic markers, including aggrecan and collagen type II. PPS has been demonstrated to upregulate SOX9 expression at both the mRNA and protein levels, indicating its role in promoting a stable chondrogenic phenotype[3][5].

Downregulation of Catabolic Genes: Halting Cartilage Degradation

A critical aspect of PPS's chondroprotective effect is its ability to inhibit the expression of enzymes that degrade the cartilage matrix. This includes:

-

Matrix Metalloproteinases (MMPs): Specifically, MMP-3 (stromelysin-1) and MMP-13 (collagenase-3) are key enzymes in the breakdown of proteoglycans and collagen, respectively. PPS has been shown to suppress the interleukin-1 beta (IL-1β)-induced production of MMP-3 in chondrocytes[6][7]. While some studies suggest PPS may not directly affect basal MMP-13 expression, it can downregulate its upregulation induced by inflammatory cytokines[4].

-

A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS): ADAMTS-4 and ADAMTS-5 are the primary aggrecanases responsible for the degradation of aggrecan in OA. Research has demonstrated that PPS can directly inhibit the enzymatic activity of ADAMTS-4[8][9]. Furthermore, PPS can increase the affinity between ADAMTS-5 and its endogenous inhibitor, TIMP-3, effectively enhancing the inhibition of this key aggrecanase[10].

Key Signaling Pathways Modulated by Pentosan Polysulfate

The observed changes in gene expression are a downstream consequence of PPS's influence on critical intracellular signaling pathways that govern chondrocyte metabolism and inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and catabolism in chondrocytes, often activated by pro-inflammatory cytokines like IL-1β. PPS has been shown to prevent IL-1β-induced inflammatory responses by inhibiting the nuclear translocation of NF-κB[6][7][11]. This, in turn, suppresses the expression of NF-κB target genes, including those encoding for MMPs and other inflammatory mediators[12].

Caption: PPS selectively inhibits the p38 and ERK MAPK pathways.

Experimental Protocols for Investigating the In Vitro Effects of PPS on Chondrocyte Gene Expression

The following protocols provide a framework for the in vitro assessment of PPS's effects on chondrocyte gene expression.

Experimental Workflow Overview

Caption: General workflow for analyzing PPS effects on chondrocytes.

Step-by-Step Methodologies

4.2.1. Chondrocyte Isolation and Culture

-

Tissue Procurement: Obtain articular cartilage from a suitable source (e.g., bovine knee joints, human tissue from joint replacement surgery with appropriate ethical approval).

-

Cartilage Digestion: Mince the cartilage into small pieces and digest overnight at 37°C in Dulbecco's Modified Eagle Medium (DMEM) containing 0.1% w/v collagenase type II.

-

Cell Isolation: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the cells, wash with phosphate-buffered saline (PBS), and resuspend in culture medium.

-

Cell Culture: Plate the chondrocytes in culture flasks or multi-well plates at a desired density and culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Use primary (P0) or first passage (P1) chondrocytes to maintain their phenotype.

4.2.2. Pentosan Polysulfate Treatment

-

Preparation of PPS Solutions: Prepare a stock solution of PPS in sterile PBS or culture medium. Further dilute to desired working concentrations (e.g., 1, 5, 10, 20, 40 µg/mL).[4][13]

-

Cell Treatment: Once chondrocytes reach 80-90% confluency, replace the culture medium with medium containing the various concentrations of PPS. Include a vehicle control (medium without PPS).

-

Optional Inflammatory Challenge: To investigate the anti-catabolic effects of PPS, pre-incubate the chondrocytes with PPS for a defined period (e.g., 4 hours) before adding a pro-inflammatory stimulus like recombinant human IL-1β (e.g., 10 ng/mL) for a further incubation period (e.g., 8-24 hours).[13]

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[4]

4.2.3. RNA Isolation and cDNA Synthesis

-

RNA Extraction: Lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[14][15]

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.[14]

4.2.4. Real-Time Quantitative PCR (RT-qPCR)

-

Primer Design and Validation: Design or obtain validated primers for target genes (e.g., ACAN, COL2A1, SOX9, MMP3, MMP13, ADAMTS4, ADAMTS5) and a stable housekeeping gene (e.g., GAPDH, ACTB).[3][4][5]

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[14]

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Summary of Quantitative Data on PPS Effects on Gene Expression

| Gene | Effect of PPS | Model System | PPS Concentration | Reference |

| Anabolic Genes | ||||

| Aggrecan (ACAN) | Upregulation | Mesenchymal Precursor Cells | 20 µg/mL | [3] |

| Collagen Type II (COL2A1) | Upregulation | Canine Articular Chondrocytes | 5-80 µg/mL | [4] |

| SOX9 | Upregulation | Mesenchymal Precursor Cells | 10 µg/mL | [3] |

| Catabolic Genes | ||||

| MMP-3 | Inhibition of IL-1β induced expression | Canine Articular Chondrocytes | Not specified | [6][7] |

| c-Jun | Inhibition of IL-1β induced upregulation | Canine Articular Chondrocytes | 5-40 µg/mL | [13] |

| iNOS | Inhibition of IL-1β induced upregulation | Canine Articular Chondrocytes | 15-40 µg/mL | [13] |

| HIF-1α | Inhibition of IL-1β induced upregulation | Canine Articular Chondrocytes | 5-40 µg/mL | [13] |

| Hypertrophy/Osteogenesis Markers | ||||

| Collagen Type X | Suppression | Mesenchymal Precursor Cells | 0.1-2.5 µg/mL | [3] |

| RUNX2 | Downregulation | Mesenchymal Precursor Cells | 2.5-10 µg/mL | [3] |

Conclusion and Future Directions

The in vitro evidence strongly supports the role of pentosan polysulfate as a potent modulator of chondrocyte gene expression. By promoting an anabolic phenotype and concurrently inhibiting catabolic and inflammatory pathways, PPS demonstrates significant potential as a disease-modifying agent for osteoarthritis. The experimental framework provided in this guide offers a robust approach for researchers to further elucidate the intricate molecular mechanisms of PPS and to evaluate novel chondroprotective compounds.

Future research should focus on delineating the complete repertoire of genes and signaling pathways affected by PPS, potentially through transcriptomic and proteomic approaches. Furthermore, translating these in vitro findings into more complex 3D culture models and in vivo systems will be crucial for validating the therapeutic efficacy of PPS and advancing the development of next-generation treatments for cartilage-related pathologies.

References

-

Okumura, M., et al. (2012). Inhibitory effects of pentosan polysulfate sodium on MAP-kinase pathway and NF-κB nuclear translocation in canine chondrocytes in vitro. Journal of Veterinary Medical Science, 74(6), 707–711. [Link]

-

Sakai, T., et al. (2012). Inhibitory Effects of Pentosan Polysulfate Sodium on MAP-Kinase Pathway and NF-κB Nuclear Translocation in Canine Chondrocytes. Journal of Veterinary Medical Science, 74(6), 707-711. [Link]

-

Melville, P., et al. (2021). Pentosan Polysulfate Affords Pleotropic Protection to Multiple Cells and Tissues. Molecules, 26(21), 6633. [Link]

-

El-Sayed, M. S., et al. (2016). Pentosan Polysulfate as a Disease Modifier of Cartilage Degeneration in Experimental Osteoarthritis. Journal of Arthritis, 5(4), 1-10. [Link]

-

Bwalya, E. C., et al. (2017). Pentosan polysulfate inhibits IL-1β-induced iNOS, c-Jun and HIF-1α upregulation in canine articular chondrocytes. PLoS ONE, 12(5), e0177144. [Link]

-

Okumura, M., et al. (2012). Inhibitory Effects of Pentosan Polysulfate Sodium on MAP-Kinase Pathway and NF-κB Nuclear Translocation in Canine Chondrocytes In Vitro. ResearchGate. [Link]

-

Paradigm Biopharma. (2021). Pentosan polysulfate sodium (PPS) potential mechanism of action in osteoarthritis. YouTube. [Link]

-

Pohl, F., et al. (2018). A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications. MethodsX, 5, 126-131. [Link]

-

Ghosh, P., et al. (2010). Pentosan polysulfate promotes proliferation and chondrogenic differentiation of adult human bone marrow-derived mesenchymal precursor cells. Arthritis Research & Therapy, 12(1), R28. [Link]

-

Akaraphutiporn, E., et al. (2020). Effects of pentosan polysulfate on cell proliferation, cell cycle progression and cyclin-dependent kinases expression in canine articular chondrocytes. Journal of Veterinary Medical Science, 82(8), 1209–1218. [Link]

-

Bwalya, E. C., et al. (2016). Effects of pentosan polysulfate and polysulfated glycosaminoglycan on chondrogenesis of canine bone marrow-derived mesenchymal stem cells in alginate and micromass culture. American Journal of Stem Cells, 5(2), 61–73. [Link]

-

Akaraphutiporn, E., et al. (2021). Pentosan polysulfate sodium promotes redifferentiation to the original phenotype in micromass-cultured canine articular. researchmap. [Link]

-

Kumagai, K., et al. (2008). Calcium pentosan polysulfate directly inhibits enzymatic activity of ADAMTS4 (aggrecanase-1) in osteoarthritic chondrocytes. FEBS Letters, 582(19), 2873–2878. [Link]

-

Kumagai, K., et al. (2008). Calcium pentosan polysulfate directly inhibits enzymatic activity of ADAMTS4 (aggrecanase-1) in osteoarthritic chondrocytes. BioKB. [Link]

-

Burkhardt, D., & Ghosh, P. (1987). The chondroprotective drugs, Arteparon and sodium pentosan polysulphate, increase collagenase activity and inhibit stromelysin activity in vitro. Rheumatology international, 7(1), 1-7. [Link]

-

Bwalya, E. C., et al. (2017). NFkB p65 colocalizes with pentosan polysulfate in canine articular chondrocytes. ResearchGate. [Link]

-

Akaraphutiporn, E., et al. (2023). Sulfate level relied effects of pentosan polysulfate sodium on inhibiting the proliferation of canine articular chondrocytes. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

-

SportsMed Biologic. (2024). Pentosan: A New Horizon in Osteoarthritis Treatment. SportsMed Biologic. [Link]

-

Akaraphutiporn, E., et al. (2020). Effects of pentosan polysulfate on cell proliferation, cell cycle progression and cyclin-dependent kinases expression in canine articular chondrocytes. Semantic Scholar. [Link]

-

Kumagai, K., et al. (2007). Sodium pentosan polysulfate resulted in cartilage improvement in knee osteoarthritis - An open clinical trial. BMC Clinical Pharmacology, 7, 7. [Link]

-

SportsMed Biologic. (2025). Exciting New Developments for Osteoarthritis Treatment: Pentosan Polysulfate Sodium (PPS). SportsMed Biologic. [Link]

-

Elmesiry, A. M., et al. (2016). Pentosan Polysulfate as a Disease Modifier of Cartilage Degeneration in Experimental Osteoarthritis. Semantic Scholar. [Link]

-

Pavasant, P., et al. (2017). Effects of pentosan polysulfate on proteoglycan synthesis in... ResearchGate. [Link]

-

Troeberg, L., et al. (2012). Pentosan polysulfate increases affinity between ADAMTS-5 and TIMP-3 through formation of an electrostatically driven trimolecular complex. Biochemical Journal, 443(1), 307–315. [Link]

-

Stiehler, M., et al. (2012). RT-qPCR analysis of chondrogenic gene expression in chondrocytes from MACT (CaReS) grafts. ResearchGate. [Link]

-

Ghosh, P., et al. (2017). Pentosan polysulfate binds to STRO-1+ mesenchymal progenitor cells, is internalized, and modifies gene expression: a novel approach of pre-programing stem cells for therapeutic application requiring their chondrogenesis. Stem Cell Research & Therapy, 8(1), 284. [Link]

-

Dvir-Ginzberg, M., et al. (2008). Regulation of Cartilage-specific Gene Expression in Human Chondrocytes by SirT1 and Nicotinamide Phosphoribosyltransferase. The Journal of Biological Chemistry, 283(52), 36300–36310. [Link]

-

Toegel, S., et al. (2008). Selection of reliable reference genes for qPCR in human C-28/I2 chondrocytes under the influence of pro-inflammatory cytokines and chondroprotective agents. BMC Molecular Biology, 9, 69. [Link]

-

Akaraphutiporn, E., et al. (2023). Structure-related effects of pentosan polysulfate sodium : modulation on phenotypic change and chondrogenic properties in canine articular chondrocytes. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

-

Li, Z., et al. (2013). PCR of cartilage gene expressions in monolayer culture. Analyzed in triplicate. ResearchGate. [Link]

Sources

- 1. Pentosan Polysulfate Affords Pleotropic Protection to Multiple Cells and Tissues [mdpi.com]

- 2. Pentosan: A New Horizon in Osteoarthritis Treatment [progressivespecialists.com.au]

- 3. Pentosan polysulfate promotes proliferation and chondrogenic differentiation of adult human bone marrow-derived mesenchymal precursor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of pentosan polysulfate on cell proliferation, cell cycle progression and cyclin-dependent kinases expression in canine articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmap.jp [researchmap.jp]

- 6. Inhibitory effects of pentosan polysulfate sodium on MAP-kinase pathway and NF-κB nuclear translocation in canine chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Calcium pentosan polysulfate directly inhibits enzymatic activity of ADAMTS4 (aggrecanase-1) in osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Pentosan polysulfate inhibits IL-1β-induced iNOS, c-Jun and HIF-1α upregulation in canine articular chondrocytes | PLOS One [journals.plos.org]

- 14. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Cartilage-specific Gene Expression in Human Chondrocytes by SirT1 and Nicotinamide Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pentosan Polysulfate and its Role in Urothelial Glycosaminoglycan (GAG) Layer Repair

Abstract

The glycosaminoglycan (GAG) layer of the urinary bladder urothelium serves as a critical permeability barrier, protecting underlying tissues from noxious urinary solutes. Disruption of this layer is a key pathophysiological feature of conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS), leading to chronic pain, inflammation, and urinary urgency. Pentosan polysulfate sodium (PPS), a semi-synthetic sulfated polysaccharide, is the only FDA-approved oral medication for IC/BPS.[1][2] This technical guide provides an in-depth examination of the role of PPS in GAG layer repair. We will explore the biochemical structure and function of the GAG layer, the mechanistic action of PPS, detailed experimental protocols for evaluating its efficacy, and a summary of the clinical evidence supporting its use. This document is intended for researchers, clinicians, and drug development professionals engaged in the study and treatment of urothelial barrier dysfunction.

The Urothelial Glycosaminoglycan (GAG) Layer: The Bladder's Primary Defense

The urothelium is a specialized epithelium lining the urinary tract. Its most luminal surface, facing the urine, is covered by a hydrophilic layer of proteoglycans and glycoproteins, collectively known as the glycosaminoglycan (GAG) layer.[3][4] This layer is the bladder's first line of defense.

Composition and Structure

The GAG layer is a complex matrix primarily composed of long, unbranched polysaccharides. The main GAGs found in the bladder include:

-

Chondroitin Sulphate: The most abundant GAG in the urothelium.[5]

-

Heparan Sulphate: A key component of the covalently bound proteoglycans integrated into the urothelial cell membrane.[6]

-

Hyaluronic Acid: A non-sulfated GAG that contributes to the layer's viscoelastic properties.[7][8]

-

Dermatan Sulphate: Found in the sub-urothelium and deeper layers of the bladder wall.[5]

These molecules are highly negatively charged due to sulfate and carboxyl groups, which allows them to bind a significant amount of water, forming a gel-like, protective mucus barrier.[7][9]

Barrier Function and Pathophysiology